N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine
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Overview
Description
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine is a complex organic compound with a unique structure that includes a cyclohexadienone ring, a phenyl group, and an L-methionine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine typically involves the reaction of 3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene with a phenylmethyl group and L-methionine. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures (around 418.15 K) for an extended period (approximately 14 hours). During the reaction, piperidine is added dropwise to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and modulate their activity, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes involved in oxidative stress responses, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-4-one: Similar structure with a quinazolinone moiety.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Contains a similar cyclohexadienone ring but with different substituents.
Uniqueness
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine is unique due to its combination of a cyclohexadienone ring, a phenyl group, and an L-methionine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
53510-99-9 |
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Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-hydroxy-5-methylphenyl)-phenylmethylidene]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H21NO3S/c1-13-8-9-17(21)15(12-13)18(14-6-4-3-5-7-14)20-16(19(22)23)10-11-24-2/h3-9,12,16,21H,10-11H2,1-2H3,(H,22,23)/t16-/m0/s1 |
InChI Key |
NNFHWLZZLVTLMA-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)C(=N[C@@H](CCSC)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=NC(CCSC)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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